molecular formula C29H39N7O8S2 B1662341 Gisadenafil besylate CAS No. 334827-98-4

Gisadenafil besylate

Cat. No. B1662341
M. Wt: 677.8 g/mol
InChI Key: STFRDYSZKVPPQF-UHFFFAOYSA-N
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Description

Gisadenafil besylate, also known as UK 369003, is a potent PDE5 inhibitor . It shows more than 100-fold selectivity for PDE5 over PDE6 . It is orally bioavailable .


Molecular Structure Analysis

The molecular weight of Gisadenafil besylate is 677.79 . The chemical formula is C23H33N7O5S.C6H6O3S . The SMILES string representation is O=C1C2=NN(CCOC)C(CC)=C2N=C(C3=CC(S(=O)(N4CCN(CC)CC4)=O)=CN=C3OCC)N1.O=S(C5=CC=CC=C5)(O)=O .


Physical And Chemical Properties Analysis

Gisadenafil besylate is a white to off-white solid . It is soluble to 10 mM in water and to 100 mM in DMSO . .

Scientific Research Applications

Grazing Incidence Small Angle X-Ray Scattering (GISAXS)

  • Study on Morphology and Characterization of Nanoobjects : GISAXS is a non-destructive technique for investigating the morphological properties of nanoobjects. This technique is relevant for understanding the physical and chemical properties of compounds like Gisadenafil besylate at the nanoscale (Renaud et al., 2009).
  • Application in Nanostructured Polymer Films : GISAXS has been used to investigate nanostructured polymer films, which can provide insights into the surface-sensitive properties of compounds (Müller‐Buschbaum, 2003).

Scientific Workflow and GIS Services

  • GIS in E-science Application : The integration of GIS services in scientific workflows, especially in applications like gas network, can be a reference for how Gisadenafil besylate might be integrated into scientific workflows for data processing and analysis (Liu et al., 2011).

Geographic Information Systems (GIS) in Research

  • GIS in Environmental Epidemiology : GIS has been used in environmental epidemiology for exposure assessment, which could be applied to study the environmental impact of Gisadenafil besylate (Nuckols et al., 2004).

Phosphodiesterase Inhibitors

  • Research on Phosphodiesterase Inhibitors : Although not directly mentioning Gisadenafil besylate, studies on phosphodiesterase inhibitors provide insights into a class of compounds with which Gisadenafil besylate might share characteristics (Mayer et al., 2005).

properties

IUPAC Name

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFRDYSZKVPPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N7O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187125
Record name Gisadenafil besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gisadenafil besylate

CAS RN

334827-98-4
Record name Gisadenafil besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334827984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gisadenafil besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 334827-98-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GISADENAFIL BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4S08274OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Silva, O Polesskaya, W Knight… - Journal of …, 2012 - jneuroinflammation.biomedcentral …
… The specificity of the PDE5 inhibitor gisadenafil besylate on PDE5 was evaluated by PDE activity assay on recombinant PDE5A and PDE1A proteins expressed in Cos7 cells as …
DC Whitcomb, AS Wilson, PITTSBURGH UNIV PA - 2021 - apps.dtic.mil
… Of these 37 compounds, 3 showed a concentration response for increasing cell viability calcein levels towards the normal serum levels (Dihydroouabain, Gisadenafil besylate, Sildenafil …
Number of citations: 2 apps.dtic.mil
H Bahng - 2013 - urresearch.rochester.edu
Chapter 1 documents empirical regularities of emerging economies over the business cycle. Business cycle regularities in emerging economies display distinct features when …
Number of citations: 2 urresearch.rochester.edu
KAF Olave - 2018 - search.proquest.com
The ERK cascade plays a central role in the regulation of various cellular processes, including proliferation and differentiation. Therefore, its dysregulation leads to diseases such as …
Number of citations: 3 search.proquest.com
I vitro Activity, I vivo Activity
Number of citations: 0

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